2-methyl-9H-indeno[2,1-d]pyrimidin-9-one
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Overview
Description
2-methyl-9H-indeno[2,1-d]pyrimidin-9-one is a heterocyclic compound that belongs to the class of indeno-pyrimidines. This compound is characterized by its fused ring structure, which includes an indene moiety and a pyrimidine ring. The presence of nitrogen atoms in the pyrimidine ring imparts unique chemical and biological properties to the compound. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide. The reaction is carried out under photochemical conditions at a wavelength of 312 nm, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-methyl-9H-indeno[2,1-d]pyrimidin-9-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or modulate the function of receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with nucleic acids or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a pyrido-pyrimidine ring system.
2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one: Contains a triazolo-triazine ring system with similar pharmacological properties.
Uniqueness
2-methyl-9H-indeno[2,1-d]pyrimidin-9-one is unique due to its indene-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Properties
CAS No. |
958658-29-2 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methylindeno[2,1-d]pyrimidin-9-one |
InChI |
InChI=1S/C12H8N2O/c1-7-13-6-10-8-4-2-3-5-9(8)12(15)11(10)14-7/h2-6H,1H3 |
InChI Key |
QMXCHNWJZQMLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C3=CC=CC=C3C(=O)C2=N1 |
Origin of Product |
United States |
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